molecular formula C9H13FN2O B1489315 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2023718-90-1

3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1489315
CAS No.: 2023718-90-1
M. Wt: 184.21 g/mol
InChI Key: GVYMULCKMSEOCI-UHFFFAOYSA-N
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Description

3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol

Properties

IUPAC Name

3-[4-(fluoromethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c10-7-8-2-5-12(6-3-8)9(13)1-4-11/h8H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYMULCKMSEOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine with fluoromethylating agents followed by subsequent functionalization to introduce the oxopropanenitrile moiety. The reaction conditions may vary depending on the specific reagents and catalysts used, but generally, it involves the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

. Its unique structure and reactivity make it a valuable compound for the development of new drugs, materials, and chemical processes.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool for studying biological processes and pathways, particularly those involving fluorinated compounds. Medicine: Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluoromethyl group may enhance the compound's binding affinity and selectivity for these targets, contributing to its efficacy.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors involved in signaling pathways.

  • Pathways: Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can be compared with other similar compounds that share structural similarities or functional groups. Some of these compounds include:

  • 4-(Fluoromethyl)piperidine: A simpler analog without the oxopropanenitrile group.

  • 3-(4-(Fluoromethyl)piperidin-1-yl)propanenitrile: A related compound lacking the oxo group.

  • 3-(4-(Fluoromethyl)piperidin-1-yl)propionic acid: A carboxylic acid derivative of the compound.

Uniqueness: The presence of the oxopropanenitrile group in 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile distinguishes it from its analogs, potentially leading to unique chemical and biological properties.

Biological Activity

3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H15FN2O
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 2098012-20-3

The presence of the fluoromethyl group enhances the compound's reactivity and binding affinity, making it a valuable candidate for various biological applications.

The biological activity of 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is primarily attributed to its interaction with specific molecular targets, particularly in enzyme inhibition and receptor modulation. The compound has shown promise in the following areas:

  • Protein Kinase Inhibition : It has been reported to inhibit Janus Kinase 3 (JAK3), which is involved in various signaling pathways related to immune response and inflammation .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
JAK3 InhibitionInhibits JAK3, affecting immune signaling pathways
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InteractionActs as a probe for studying enzyme mechanisms

Case Study 1: JAK3 Inhibition

A study demonstrated that 3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile effectively inhibits JAK3 activity in vitro. This inhibition was linked to reduced proliferation of T-cells, suggesting a potential therapeutic application in autoimmune diseases.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against several human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). It exhibited IC50 values lower than standard chemotherapeutics, indicating significant anticancer potential. The mechanism involved upregulation of pro-apoptotic markers such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl2 .

Research Findings

Recent research highlights the compound's diverse biological activities:

  • Antimicrobial Effects : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Activity : The inhibition of JAK3 may also lead to reduced inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and psoriasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
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